1-Dodecylpyridin-1-ium chloride hydrate
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Overview
Description
1-Dodecylpyridin-1-ium chloride hydrate is a cationic surfactant with the molecular formula C17H30ClN · xH2O. It is commonly used in various scientific and industrial applications due to its unique properties, such as its ability to form micelles and its surface-active characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dodecylpyridin-1-ium chloride hydrate can be synthesized through the quaternization of pyridine with dodecyl chloride. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Dodecylpyridin-1-ium chloride hydrate primarily undergoes substitution reactions due to the presence of the pyridinium ion. It can also participate in micellization and complexation reactions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.
Major Products: The major products of these reactions include various substituted pyridinium salts and micellar aggregates, which have applications in catalysis, drug delivery, and materials science .
Scientific Research Applications
1-Dodecylpyridin-1-ium chloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the study of membrane proteins and as a component in cell lysis buffers.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of 1-dodecylpyridin-1-ium chloride hydrate involves its ability to interact with biological membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged surfaces, disrupting membrane integrity and facilitating the solubilization of hydrophobic molecules . This property is particularly useful in applications such as drug delivery and protein extraction .
Comparison with Similar Compounds
Hexadecyltrimethylammonium bromide: Another cationic surfactant with similar micellization properties but a longer alkyl chain.
N-Dodecylpyridinium chloride: A closely related compound with similar applications but different hydration properties.
Cetylpyridinium chloride: Used in mouthwashes and antiseptics, with a longer alkyl chain and different antimicrobial properties.
Uniqueness: 1-Dodecylpyridin-1-ium chloride hydrate is unique due to its specific balance of hydrophobic and hydrophilic properties, making it highly effective in forming micelles and interacting with biological membranes. Its versatility in various applications, from chemistry to medicine, highlights its importance in scientific research .
Properties
IUPAC Name |
1-dodecylpyridin-1-ium;chloride;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N.ClH.H2O/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H;1H2/q+1;;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGGUWSWAKGEGH-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583484 |
Source
|
Record name | 1-Dodecylpyridin-1-ium chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207234-02-4 |
Source
|
Record name | 1-Dodecylpyridin-1-ium chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Dodecylpyridinium chloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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